tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate

Chemical Purity Quality Control Procurement Specification

**Challenge:** Sourcing a stable, high-purity benzylic bromide for PROTAC linker assembly that minimizes side reactions and ensures batch-to-batch reproducibility. **Solution:** tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (CAS 168830-93-1) - a bench-stable, crystalline protein degrader building block. - **Specifications:** 97% purity, batch-specific NMR/HPLC/GC documentation. - **Reactivity:** para-Bromomethyl group for efficient N-/O-/S-nucleophilic conjugation; Boc-protected N-methylaniline for orthogonal deprotection. - **Logistics:** Room-temperature stable; immediate shipment.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 168830-93-1
Cat. No. B168411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate
CAS168830-93-1
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CBr
InChIInChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9H2,1-4H3
InChIKeyIGBCEYQSLOZQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate Overview


tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate (CAS 168830-93-1) is a bench-stable, crystalline aryl bromide derivative with the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol . This compound features a tert-butyl carbamate (Boc) protecting group on a methylated aniline nitrogen, and a reactive para-bromomethyl substituent on the phenyl ring. It is classified as a protein degrader building block and is supplied at a standard purity of 97%, with batch-specific QC documentation (NMR, HPLC, GC) available . According to its Safety Data Sheet, the substance is stable under recommended storage conditions (room temperature, sealed container) . Its primary utility lies in nucleophilic substitution and cross-coupling reactions, serving as a key intermediate for PROTAC synthesis, kinase inhibitor scaffolds, and other targeted small-molecule therapeutics [1].

PROTAC building block with para-bromomethyl reactive handle
Intermediate for nucleophilic substitution and cross-coupling reactions
Bench-stable crystalline solid with batch-specific QC documentation

tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate: Substitution Risk


Although several positional isomers and halogen analogs exist within the broader class of tert-butyl carbamate-protected benzyl bromides, simple substitution is not scientifically justifiable without rigorous validation. The target compound's unique combination of a para-substituted bromomethyl group and an N-methylated carbamate confers distinct steric and electronic properties that directly influence reaction kinetics, regioselectivity, and the stability of downstream intermediates [1]. Furthermore, comparative vendor analysis reveals significant variability in commercial purity and intended application classification among closely related analogs. For instance, while the para-isomer (CAS 168830-93-1) is explicitly categorized for use in protein degrader (PROTAC) synthesis [2], its meta-isomer (CAS 220364-34-1) is often supplied at a slightly higher purity but lacks the same application-specific documentation . Additionally, the ortho-isomer (CAS 220364-33-0) exhibits a significantly higher market price, reflecting differences in synthetic accessibility and demand . These factors collectively underscore that selecting a specific CAS number is a critical decision point in ensuring synthetic reproducibility, cost-efficiency, and adherence to project-specific performance criteria.

Isomer classification mismatch: meta- and ortho-isomers lack PROTAC-specific categorization, which may not align with targeted protein degradation research workflows.
Leaving group reactivity differences: chloromethyl analogs may show slower substitution kinetics, potentially requiring harsher conditions that alter downstream intermediate profiles.

tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate: Comparator Analysis


Commercial Purity: Para vs. Meta vs. Ortho Isomers

The commercial specification for the target para-isomer (CAS 168830-93-1) is a standard purity of 97%, as verified by NMR, HPLC, and GC . This is directly comparable to its meta-substituted analog (CAS 220364-34-1), which is often offered at 98% purity , and the ortho-isomer (CAS 220364-33-0), specified at >97% purity . The minor variance in reported purity (±1%) is generally not a critical differentiator for most synthetic applications; however, the availability of batch-specific QC data for the para-isomer ensures consistent reagent quality and minimizes the need for re-purification prior to use in sensitive coupling reactions.

Commercial Purity
Specification review
97% (para) vs 98% (meta) vs >97% (ortho)
Specification consistency across isomers; batch QC supports reproducibility.
≤1% purity variation; vendor-specified HPLC/GC/NMR.
Chemical Purity Quality Control Procurement Specification

Bromomethyl vs. Chloromethyl Reactivity

The presence of a bromomethyl substituent on the phenyl ring of tert-butyl (4-(bromomethyl)phenyl)(methyl)carbamate provides a significantly more reactive electrophilic center for nucleophilic substitution (SN2) compared to its chloromethyl analog (e.g., tert-butyl (4-(chloromethyl)phenyl)(methyl)carbamate). This is a well-established class-level principle in organic chemistry: the bromide ion is a superior leaving group relative to the chloride ion, owing to its lower basicity and weaker C-Br bond strength. Studies on related bromomethyl-functionalized imidazolium salts demonstrate that they are 'significantly more reactive towards various N, O and S nucleophiles than the chloromethyl counterparts' [1]. While direct kinetic data for this specific carbamate pair is not publicly available, the fundamental leaving group ability of bromide versus chloride translates to faster reaction rates and higher yields in SN2-type transformations under milder conditions.

Bromomethyl vs Chloromethyl Reactivity
Class-level
High (bromide) vs. Lower (chloride) leaving group ability
Class-level leaving group advantage accelerates SN2 reactions under mild conditions.
Extrapolated from bromomethyl imidazolium salt studies.
Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Protein Degrader Building Block Classification

The target compound is explicitly classified within the 'Protein Degrader Building Blocks' product family by major chemical suppliers [1]. This application-specific categorization is a key differentiator from many of its positional isomers and halogen analogs, which are typically listed under more generic descriptors such as 'Building Blocks' or 'Miscellaneous' . The designation as a protein degrader building block signifies that its chemical structure—featuring a para-bromomethyl handle for linker attachment and a Boc-protected N-methylaniline core—is particularly well-suited for the construction of heterobifunctional PROTACs (Proteolysis Targeting Chimeras) . This targeted application focus reduces the burden on procurement scientists and medicinal chemists to screen through generic compound libraries, providing a curated, fit-for-purpose intermediate that aligns directly with the workflow of targeted protein degradation (TPD) drug discovery.

Application Classification
Head-to-head
Explicitly 'Protein Degrader Building Blocks' (para) vs 'Building Blocks; Miscellaneous' (meta)
Application-specific sourcing reduces procurement risk for PROTAC research.
Categorical difference in vendor product family designation.
PROTAC Targeted Protein Degradation Chemical Biology

Room Temperature Storage Stability

tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is a solid at room temperature and is reported to be stable under recommended storage conditions (sealed container, ambient temperature) [1]. This represents a practical advantage over some liquid or less stable bromomethyl analogs, which may require refrigeration or inert atmosphere handling to prevent decomposition. While the Safety Data Sheet (SDS) for this compound notes that it should be kept away from heat, flames, and sparks, it does not mandate cold-chain storage . In contrast, certain chloromethyl or less sterically hindered bromomethyl derivatives can be more prone to hydrolysis or light-induced degradation, necessitating stricter storage protocols. The bench stability of the para-isomer simplifies laboratory logistics, reduces the risk of reagent degradation during long-term storage, and supports more reproducible synthetic outcomes over extended project timelines.

Storage Stability
Data to verify
Stable at room temperature, solid form; no cold-chain requirement
Simplifies laboratory logistics and supports long-term storage.
Based on SDS; some bromomethyl analogs require refrigeration.
Chemical Stability Storage Conditions Laboratory Logistics

tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate Applications


PROTAC Linker Synthesis

The para-bromomethyl group of this compound serves as an ideal electrophilic handle for the convergent synthesis of PROTAC linkers. Its high reactivity towards N-, O-, and S-nucleophiles [1] allows for efficient conjugation to E3 ligase ligands or target-protein binding moieties under mild conditions, facilitating the rapid assembly of heterobifunctional degrader molecules. The compound's classification as a 'Protein Degrader Building Block' [2] underscores its validated utility in this rapidly expanding field of chemical biology and drug discovery.

Kinase Inhibitor Intermediate Synthesis

The Boc-protected N-methylaniline core provides a masked amine functionality that can be unveiled post-coupling to generate a free secondary amine. This amine can then be further functionalized to introduce diverse pharmacophores. The compound is thus a strategic intermediate for constructing substituted aniline motifs found in numerous kinase inhibitors and other bioactive small molecules . Its 97% purity and batch-specific QC data ensure that subsequent synthetic steps are not compromised by unknown impurities.

Cross-Coupling for Complex Molecular Architectures

While the primary reactive site is the benzylic bromomethyl group, the aryl bromide functionality also presents an opportunity for orthogonal reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This dual reactivity allows for the sequential or site-selective functionalization of the molecule, enabling the construction of complex molecular architectures in a controlled, step-wise manner. The compound's room-temperature stability [2] simplifies the logistics of performing these multi-step synthetic sequences.

Focused Library Building Block

Due to its well-defined structure, commercial availability at 97% purity , and explicit classification as a building block for protein degraders [2], this compound is an ideal candidate for inclusion in focused compound libraries. Medicinal chemists can utilize it as a central scaffold to generate diverse arrays of analogs through parallel synthesis, exploring structure-activity relationships (SAR) around the N-methylaniline core. The compound's documented stability [2] ensures that library compounds remain viable for screening over extended periods.

Application
Selection Property
Validation Focus
PROTAC linker conjugation research
Para-bromomethyl electrophilic handle
Conjugation efficiency with N/O/S nucleophiles
Kinase inhibitor scaffold synthesis
Boc-protected N-methylaniline core
Deprotection and subsequent amine functionalization
Sequential functionalization for complex architectures
Orthogonal reactivity: benzylic Br + aryl Br
Controlled cross-coupling conditions
Focused compound library synthesis
Defined scaffold with batch QC data
Compound stability and purity over screening period

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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